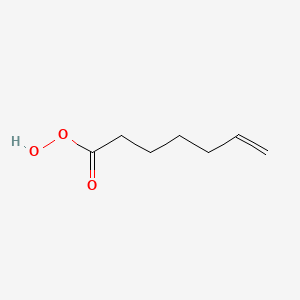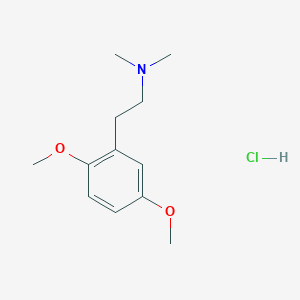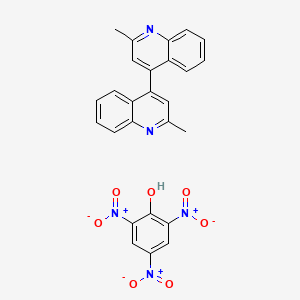
2-Methyl-4-(2-methylquinolin-4-yl)quinoline;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(2-methylquinolin-4-yl)quinoline;2,4,6-trinitrophenol is a complex organic compound that combines the structural features of quinoline and trinitrophenol. Quinoline derivatives are known for their diverse biological activities, while trinitrophenol, also known as picric acid, is a well-known explosive compound. The combination of these two moieties results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methylquinolin-4-yl)quinoline typically involves the condensation of 2-methylquinoline with 4-chloroquinoline under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2-methylquinolin-4-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-Methyl-4-(2-methylquinolin-4-yl)quinoline;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-methylquinolin-4-yl)quinoline;2,4,6-trinitrophenol involves its interaction with various molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting the replication and transcription processes. Additionally, the trinitrophenol group can generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. These combined effects contribute to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-quinolinol: A simpler quinoline derivative with similar biological activities.
4-Hydroxy-2-methylquinoline: Another quinoline derivative with hydroxyl substitution.
2-Methyl-quinolin-4-ol: A closely related compound with a hydroxyl group at the 4-position.
Uniqueness
2-Methyl-4-(2-methylquinolin-4-yl)quinoline;2,4,6-trinitrophenol is unique due to the presence of both quinoline and trinitrophenol moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63469-81-8 |
|---|---|
Molecular Formula |
C26H19N5O7 |
Molecular Weight |
513.5 g/mol |
IUPAC Name |
2-methyl-4-(2-methylquinolin-4-yl)quinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C20H16N2.C6H3N3O7/c1-13-11-17(15-7-3-5-9-19(15)21-13)18-12-14(2)22-20-10-6-4-8-16(18)20;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-12H,1-2H3;1-2,10H |
InChI Key |
LOOPLHUGYHQLKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=CC(=NC4=CC=CC=C43)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


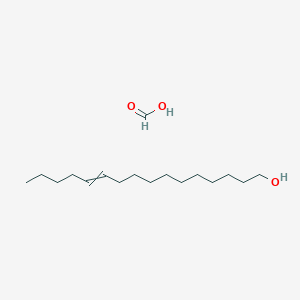
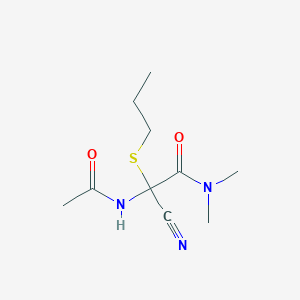
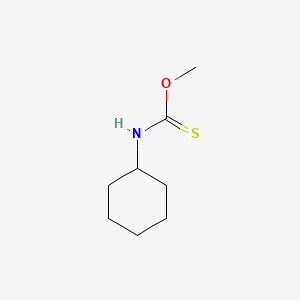
![5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14488255.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14488259.png)
-lambda~5~-arsane](/img/structure/B14488264.png)
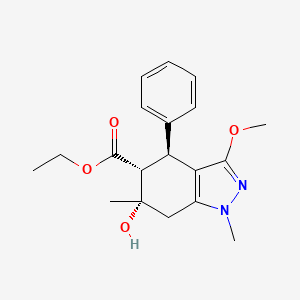
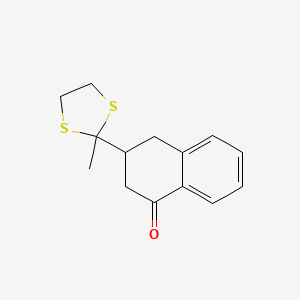

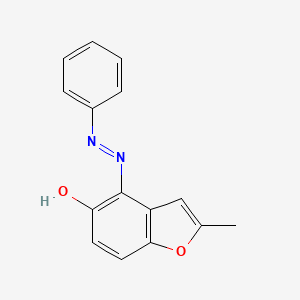

![Dichloro[(chloromethyl)sulfanyl]methane](/img/structure/B14488284.png)
